1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
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Overview
Description
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound belonging to the family of nitroalkenes. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. The compound’s molecular formula is C11H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene can be synthesized through the electrophilic aromatic substitution reaction. This involves the reaction of 1-ethoxy-2-nitrobenzene with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates, which can then undergo further reactions to produce different products .
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2-nitrobenzene: Similar structure but lacks the nitroprop-1-enyl group.
2-nitrophenetole: Similar structure but with different substituents on the benzene ring.
Ethyl o-nitrophenyl ether: Similar structure but with an ethyl group instead of the nitroprop-1-enyl group.
Uniqueness
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to its combination of an ethoxy group and a nitroprop-1-enyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, especially in the fragrance industry.
Properties
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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